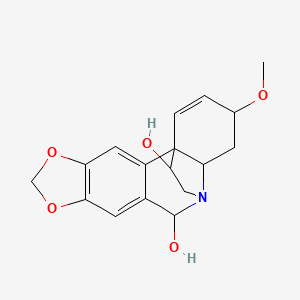
Crinan-6,11-diol, 1,2-didehydro-3-methoxy-, (3beta,5alpha,6beta,11R,13beta,19alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crinan-6,11-diol, 1,2-didehydro-3-methoxy-, (3beta,5alpha,6beta,11R,13beta,19alpha)- is a natural product found in Scadoxus multiflorus, Zephyranthes citrina, and other organisms with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Marson et al. (2003) focused on the synthesis of sterols similar to Crinan-6,11-diol from dehydroepiandrosterone, exploring the chemical processes involved in producing these compounds and their derivatives Marson et al., 2003.
Biological and Pharmacological Activities
Inhibition of Sterol Biosynthesis : Schroepfer et al. (1977) researched the effects of various sterols, including compounds structurally related to Crinan-6,11-diol, on sterol biosynthesis in cells, indicating their potential as biochemical tools or therapeutic agents Schroepfer et al., 1977.
Antiproliferative Effects : The study by Wang et al. (2006) on triterpenoids from Styrax tonkinensis, which includes compounds similar to Crinan-6,11-diol, demonstrated antiproliferative effects on human leukemia cells, suggesting potential therapeutic applications in cancer treatment Wang et al., 2006.
Cytotoxicity in Marine Sponges : A study by Santafé et al. (2002) on sterols from the marine sponge Polymastia tenax, including compounds akin to Crinan-6,11-diol, revealed cytotoxic activities against various tumor cells, highlighting the potential for marine-derived compounds in cancer therapy Santafé et al., 2002.
Binding Domain Ligands and Hormonal Effects : Research by Hanson et al. (2007) investigated compounds structurally related to Crinan-6,11-diol for their ability to bind hormone receptors and influence biological responses, contributing to our understanding of hormone-related disorders and treatments Hanson et al., 2007.
Effects on Steroid Reductases : Graef and Golf (1976) studied the impact of compounds similar to Crinan-6,11-diol on steroid reductases in rat liver, shedding light on the biochemical pathways influenced by these compounds and their potential in modulating steroid metabolism Graef & Golf, 1976.
Sterol Composition in Marine Organisms : Lei et al. (2011) explored the sterol constituents in marine bryozoan Bugula neritina, with findings relevant to compounds like Crinan-6,11-diol, contributing to the discovery of novel marine natural products Lei et al., 2011.
Antiandrogenic Properties : A study by Roy et al. (2007) on derivatives of 5alpha-androstane-3alpha,17beta-diol, structurally related to Crinan-6,11-diol, examined their potential as antiandrogens, indicating their possible use in treating prostate cancer Roy et al., 2007.
Metabolism in Pituitary Glands : Guiraud et al. (1979) investigated the metabolism of a compound structurally related to Crinan-6,11-diol in the rat pituitary, providing insights into its potential biological roles Guiraud et al., 1979.
Propiedades
Nombre del producto |
Crinan-6,11-diol, 1,2-didehydro-3-methoxy-, (3beta,5alpha,6beta,11R,13beta,19alpha)- |
|---|---|
Fórmula molecular |
C17H19NO5 |
Peso molecular |
317.34 g/mol |
Nombre IUPAC |
15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol |
InChI |
InChI=1S/C17H19NO5/c1-21-9-2-3-17-11-6-13-12(22-8-23-13)5-10(11)16(20)18(7-15(17)19)14(17)4-9/h2-3,5-6,9,14-16,19-20H,4,7-8H2,1H3 |
Clave InChI |
ZSTPNQLNQBRLQF-UHFFFAOYSA-N |
SMILES |
COC1CC2C3(C=C1)C(CN2C(C4=CC5=C(C=C34)OCO5)O)O |
SMILES canónico |
COC1CC2C3(C=C1)C(CN2C(C4=CC5=C(C=C34)OCO5)O)O |
Sinónimos |
haemanthidine hemanthidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







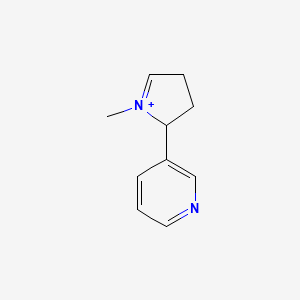

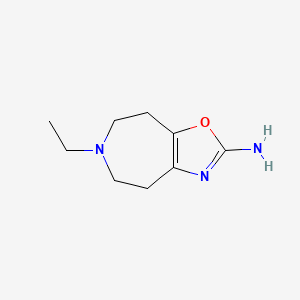
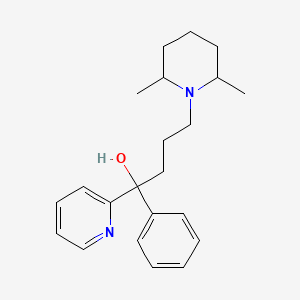


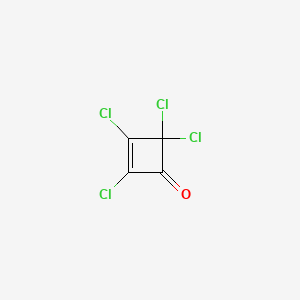

![8-Chloro-7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1194746.png)
![N-[(4-methyl-5-phenyldiazenyl-2-imidazolylidene)amino]aniline](/img/structure/B1194747.png)